4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a benzenesulfonamide group, and a tetrahydro-1,3,5-triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-1,3,5-triazine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methylbenzyl)aniline
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
Uniqueness
4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the tetrahydro-1,3,5-triazine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H21FN4O2S |
---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
4-fluoro-N-[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H21FN4O2S/c1-11(2)7-8-19-9-16-14(17-10-19)18-22(20,21)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H2,16,17,18) |
InChI Key |
HDDRGDNGXWFFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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